N-(2-(2-chlorophenyl)-2-methoxyethyl)picolinamide
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Description
Scientific Research Applications
Radiosynthesis and Evaluation of PET Radioligands
Radiosynthesis techniques have developed PET radioligands for imaging metabotropic glutamate receptor subtype 4 (mGlu4) in the brain, representing a significant advancement in neuroimaging. One study synthesized 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide, identifying a compound with improved binding affinity suitable for PET imaging of mGlu4. This compound, after being labeled with fluorine-18, demonstrated the ability to penetrate the brain quickly, highlighting its potential for future human studies despite its rapid washout in rodent models (Kil et al., 2014).
Coordination Chemistry and Catalysis
N-(aryl)picolinamide complexes of ruthenium exhibit unique coordination modes and have been studied for their potential in catalysis and molecular devices. These complexes display significant electrochemical properties and have been synthesized through reactions with ruthenium compounds in the presence of bases, leading to complexes with amide ligands coordinated as monoanionic bidentate N,N donors (Nag et al., 2007). Similarly, rhodium, iridium, and ruthenium half-sandwich picolinamide complexes have been prepared as anticancer agents, showing promising cytotoxicities against cancer cells. The influence of halides in the complexes significantly affects their IC50 values, suggesting a potential for further exploration in medical applications (Almodares et al., 2014).
Inhibitory Effects and Antioxidant Activity
Picolinamide, a derivative of picolinic acid, has been identified as a strong inhibitor of poly (ADP-ribose) synthetase, protecting against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets. This finding suggests its potential therapeutic application in preventing diabetes-induced pancreatic damage (Yamamoto & Okamoto, 1980). Additionally, derivatives of picolinic acid have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents. Molecular docking simulations reveal their interactions with DNA, further highlighting the diverse applications of picolinic acid derivatives in medical research (Tamer et al., 2018).
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14(11-6-2-3-7-12(11)16)10-18-15(19)13-8-4-5-9-17-13/h2-9,14H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWKQUBAHATDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=N1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-chlorophenyl)-2-methoxyethyl)picolinamide |
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